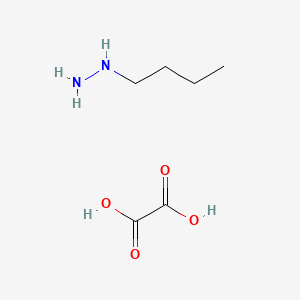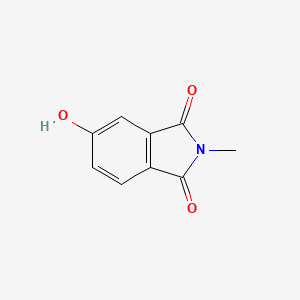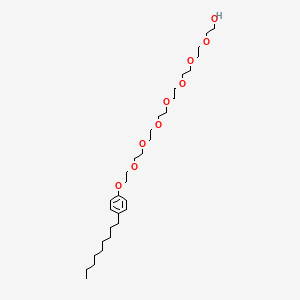
2,2',3,4,5,6-Hexachlorobiphenyl
説明
2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H4Cl6 . This compound is part of a group of organic compounds that were used in transformers as dielectric fluids until their production was banned .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,5,5’-Hexachlorobiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is UCLKLGIYGBLTSM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
2,2’,3,4,5,5’-Hexachlorobiphenyl has a molecular weight of 360.878 . It is a viscous oily liquid with a density of 1.40 g/mL . It has a melting point of 150.8 °C and a boiling point of 385-420 °C .科学的研究の応用
Toxicity Assessment and Molecular Descriptors
A study by Eddy (2020) developed a model relating the toxicity of various PCBs, including 2,2',3,4,5,6-hexachlorobiphenyl, to molecular descriptors. The model used quantum chemical, physicochemical, and topological descriptors to estimate the degree of toxicity of PCBs, showing a significant correlation between these parameters and experimental LD50 values (Eddy, 2020).
Solubility in Supercritical Fluids
Anitescu and Tavlarides (1999) investigated the solubility of various PCB congeners, including this compound, in supercritical fluids. This research provides insights into the behavior of these compounds under different pressure and temperature conditions, relevant for environmental and industrial processes (Anitescu & Tavlarides, 1999).
Metabolism and Excretion Studies
Studies on the metabolism and excretion of hexachlorobiphenyl isomers, including this compound, have been conducted. For example, Kato, McKinney, and Matthews (1980) explored the excretion and metabolism of symmetrical hexachlorobiphenyl isomers in rats, providing valuable insights into the biological processing of these compounds (Kato et al., 1980).
Degradation and Analytical Indicators
Research by Turrio-Baldassarri et al. (1997) suggested that the ratio of 2,2',3,4',5',6-Hexachlorobiphenyl to another congener could serve as an indicator of degradational processes and potential contamination in various matrices (Turrio-Baldassarri et al., 1997).
Impact on Hepatic Enzyme Activity
Stonard and Greig (1976) analyzed the effects of different hexachlorobiphenyl isomers, including this compound, on hepatic microsomal enzyme activity. This study contributes to understanding how these compounds influence liver function and drug metabolism (Stonard & Greig, 1976).
作用機序
Target of Action
2,2’,3,4,5,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
It is known that pcbs, in general, can disrupt metabolic processes . For instance, some PCB congeners display axial chirality and atropselectively affect cellular targets implicated in PCB developmental neurotoxicity .
Pharmacokinetics
It is known that pcbs are lipophilic and tend to bioaccumulate in fatty tissues .
Result of Action
It is known that pcbs can cause harmful health effects due to their bioaccumulative nature . Some studies suggest that certain PCB congeners may contribute to metabolic disruption and potentially lead to conditions like nonalcoholic fatty liver disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4,5,6-Hexachlorobiphenyl. For instance, PCBs were widely used in various industrial applications but were banned in the 1970s due to their persistence in the environment and potential health effects . Despite this, they are still found in the environment due to their resistance to degradation .
生化学分析
Biochemical Properties
2,2’,3,4,5,6-Hexachlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . It interacts with enzymes such as cytochrome P450 enzymes (CYPs), which play an essential role in the bio-transformation of PCBs .
Cellular Effects
The cellular effects of 2,2’,3,4,5,6-Hexachlorobiphenyl are complex and can vary depending on the specific cell type and exposure level. For example, it has been suggested that 2,2’,3,4,5,6-Hexachlorobiphenyl may disrupt cellular homeostasis, leading to the production of reactive oxygen species . This disruption can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,2’,3,4,5,6-Hexachlorobiphenyl involves its interaction with various biomolecules. It is known to bind to the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression . This binding can lead to changes in gene expression and potentially disrupt normal cellular function .
Temporal Effects in Laboratory Settings
The effects of 2,2’,3,4,5,6-Hexachlorobiphenyl can change over time in laboratory settings. For instance, it has been shown that the compound’s degradation can be accelerated in the presence of certain antioxidants . This suggests that the compound’s stability and long-term effects on cellular function may be influenced by the presence of other substances in the environment .
Metabolic Pathways
2,2’,3,4,5,6-Hexachlorobiphenyl is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . This metabolism can affect metabolic flux and metabolite levels .
Transport and Distribution
It is known that PCBs can accumulate in lipid-rich tissues due to their lipophilic nature .
Subcellular Localization
The subcellular localization of 2,2’,3,4,5,6-Hexachlorobiphenyl is not well studied. Due to its lipophilic nature, it is likely to be found in lipid-rich areas of the cell
特性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEIBQJFGMERJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074149 | |
| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26601-64-9, 41411-61-4 | |
| Record name | Hexachlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026601649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA43915PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















